Baohuoside I

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Baohuoside I is a flavonoid compound primarily derived from Herba Epimedii, a traditional Chinese medicinal herb. It is recognized for its structural similarity to other flavonoids and is characterized by an 8-isopentene group. Baohuoside I is notable for its potential therapeutic effects, particularly in cancer treatment and other biological activities.

Studies suggest Baohuoside I may exert its biological effects through various mechanisms:

- CXCR4 Inhibition: Baohuoside I appears to act as an inhibitor of CXCR4, a chemokine receptor involved in cancer cell migration and metastasis []. By downregulating CXCR4 expression, Baohuoside I may have anti-tumor activity [].

- Anti-inflammatory Activity: Research suggests Baohuoside I exhibits anti-inflammatory properties, potentially through modulation of specific signaling pathways [].

Anti-cancer properties:

Studies suggest Baohuoside I may exhibit anti-cancer properties. Research indicates it can inhibit the growth and proliferation of various cancer cell lines, including pancreatic cancer cells []. The mechanism behind this effect is believed to involve the modulation of specific signaling pathways, such as the mTOR/S6K1 and caspase/Bcl2/Bax pathways, ultimately leading to cancer cell death []. However, further research is needed to determine its effectiveness in vivo and its potential clinical applications.

Bone health:

Baohuoside I may have beneficial effects on bone health. Some studies suggest it can stimulate osteoblast activity, the cells responsible for bone formation, and inhibit osteoclast activity, the cells responsible for bone breakdown []. This potential dual effect could be beneficial in preventing or treating bone loss conditions such as osteoporosis. However, more research is required to fully understand its mechanism of action and confirm its efficacy in humans.

Other potential applications:

While the research is still in its early stages, Baohuoside I is also being investigated for its potential applications in other areas, including:

- Neuroprotective effects: Studies suggest Baohuoside I may have neuroprotective properties and could potentially benefit conditions like Alzheimer's disease and Parkinson's disease [].

- Anti-inflammatory effects: Baohuoside I may exhibit anti-inflammatory properties, potentially helpful in managing inflammatory conditions [].

- The numbers in square brackets [ ] refer to the corresponding references listed below.

- This information is not intended to be a substitute for professional medical advice. It is essential to consult with a healthcare professional before using any herbal supplement or considering any treatment options.

Baohuoside I exhibits a range of biological activities:

- Anticancer Properties: It has been shown to inhibit the proliferation of pancreatic cancer cells by affecting energy metabolism and inducing apoptosis through the AMPK/mTOR signaling pathway . Additionally, it suppresses tumor angiogenesis in multiple myeloma by modulating the PPARγ-VEGF signaling axis .

- Hepatotoxicity: At high concentrations, Baohuoside I has been associated with hepatotoxic effects, potentially increasing oxidative stress and inducing apoptosis in liver cells .

- Antimicrobial Effects: Recent studies indicate that Baohuoside I can inhibit the virulence of multidrug-resistant Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Baohuoside I can be synthesized through various methods, including:

- Natural Extraction: It is primarily extracted from Herba Epimedii using solvents like ethanol or methanol. The extraction process typically involves maceration or percolation followed by purification techniques such as chromatography.

- Chemical Synthesis: Although less common, synthetic routes can involve the modification of existing flavonoid structures through

Baohuoside I has several applications:

- Pharmaceuticals: Due to its anticancer properties, it is being investigated for use in cancer therapies.

- Nutraceuticals: Its antioxidant and anti-inflammatory properties make it a candidate for dietary supplements aimed at enhancing health and preventing disease.

- Cosmetics: With its ability to modulate oxidative stress, Baohuoside I may also find applications in skincare products aimed at reducing signs of aging.

Studies have shown that Baohuoside I interacts with various cellular pathways:

- AMPK/mTOR Pathway: It activates AMPK while inhibiting mTOR, leading to reduced cellular energy metabolism and promoting apoptosis in cancer cells .

- PPARγ Signaling: Baohuoside I's interaction with PPARγ has been linked to its ability to inhibit angiogenesis in multiple myeloma by downregulating VEGF expression .

These interactions highlight Baohuoside I's role as a modulator of critical signaling pathways involved in cancer progression.

Baohuoside I shares structural similarities with several other flavonoids, notably:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Baohuoside II | Similar skeleton | Anticancer, hepatotoxic | Lacks one methyl group |

| Icariin | Similar backbone | Antioxidant, anti-inflammatory | More widely studied for osteoporosis |

| 2″-O-Rhamnosyl Icariside II | Intermediate metabolite | Hepatotoxicity | Directly involved in metabolic pathways |

Baohuoside I is unique due to its specific interactions with cellular pathways that lead to apoptosis and antiangiogenic effects. Its distinct mechanism of action sets it apart from similar compounds that may not exhibit the same level of efficacy against specific cancers or conditions.

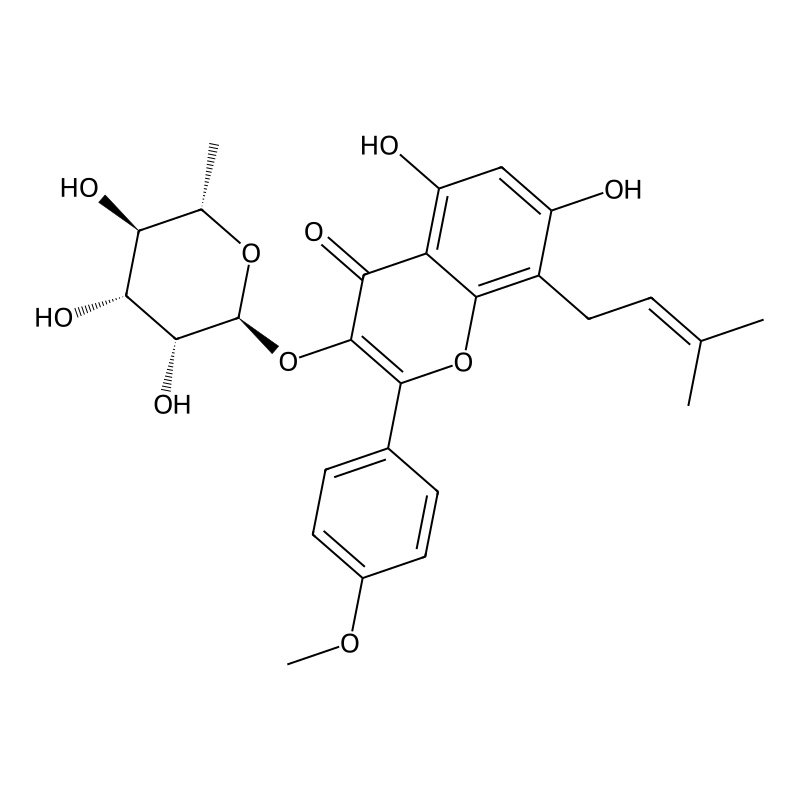

Baohuoside I, also known as Icariside II, possesses the molecular formula C₂₇H₃₀O₁₀ with a molecular weight of 514.5 grams per mole [1] [2] [3]. The exact mass of this prenylated flavonoid glycoside is 514.183897 daltons, as determined through high-resolution mass spectrometry [1] [4]. This compound is catalogued in chemical databases under the Chemical Abstracts Service registry number 113558-15-9 and is assigned PubChem compound identifier 5488822 [2] [3] [8].

The molecular composition reveals a complex structure containing twenty-seven carbon atoms, thirty hydrogen atoms, and ten oxygen atoms, characteristic of flavonoid glycosides with prenyl substitution [1] [2]. Computational analysis indicates a partition coefficient value of 3.5, suggesting moderate lipophilicity that contributes to its biological membrane interactions [1].

Structural Elucidation and Stereochemistry

Baohuoside I is systematically named as 5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one [2] [5]. The compound features a flavonol backbone with specific substitution patterns that define its biological activity and physicochemical properties [2].

The stereochemical configuration is critical for the compound's biological function, with five defined stereocenters present in the rhamnopyranose sugar moiety [4]. The glycosidic linkage involves an alpha-L-rhamnopyranoside unit attached at the 3-position of the flavonol aglycone [2] [5]. The sugar component exhibits the (2S,3R,4R,5R,6S) absolute configuration, which is essential for receptor binding and enzymatic recognition [5] [27].

The structural framework consists of three main components: the chromone nucleus (rings A and C), the 4-methoxyphenyl B-ring, and the prenyl side chain at position 8 [2] [5]. The prenyl group exists as a 3-methylbut-2-enyl substituent, contributing to the molecule's lipophilic character and membrane affinity [27] [40].

Physical Properties and Stability Profile

Baohuoside I exhibits distinctive physical characteristics that influence its handling and storage requirements [3] [8]. The compound appears as a white to light yellow to green powder or crystalline solid under standard conditions [8]. The melting point ranges from 202 to 206 degrees Celsius, indicating good thermal stability under normal laboratory conditions [3] [8].

The specific optical rotation of Baohuoside I is levorotatory, measuring between -127 to -137 degrees when determined at the sodium D-line wavelength using ethanol as solvent at a concentration of 1 gram per 100 milliliters [3] [8]. This optical activity confirms the presence of chiral centers and provides a means for assessing optical purity [28] [29].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 514.5 g/mol | [1] [2] [3] |

| Melting Point | 202-206°C | [3] [8] |

| Specific Rotation [α]D²⁰ | -127 to -137° (ethanol) | [3] [8] |

| Density | 1.46 g/cm³ | [3] [9] |

| Hydrogen Bond Donors | 5 | [1] |

| Hydrogen Bond Acceptors | 10 | [1] |

| Rotatable Bonds | 6 | [1] |

The compound demonstrates sensitivity to environmental conditions, requiring storage under inert atmosphere at refrigerated temperatures between 0 to 10 degrees Celsius [8]. Baohuoside I is classified as air sensitive and heat sensitive, necessitating careful handling to prevent degradation [8]. Solubility studies reveal that the compound dissolves in dimethyl sulfoxide at concentrations up to 45 milligrams per milliliter, equivalent to 87.46 millimolar [9].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy Data

Structure-Activity Relationships of Baohuoside I and Analogs

Comprehensive structure-activity relationship studies reveal critical molecular features that determine the biological potency of Baohuoside I relative to structurally related compounds [17] [18] [46]. Comparative analysis with icariin, the parent compound, demonstrates that Baohuoside I exhibits superior bioavailability and enhanced cellular permeability [17] [46].

The key structural difference between Baohuoside I and icariin lies in the sugar moiety composition: Baohuoside I contains a single alpha-L-rhamnopyranose unit, while icariin possesses a disaccharide consisting of alpha-L-rhamnose linked to beta-D-glucose [16] [46]. This structural modification significantly impacts pharmacokinetic properties and biological activity [17] [46].

| Compound | Sugar Configuration | Osteoclast Inhibition IC₅₀ | Bioavailability Factor |

|---|---|---|---|

| Baohuoside I | α-L-Rhamnopyranoside | 7.54 μg/mL | Superior absorption |

| Icariin | α-L-Rhamnosyl(1→6)-β-D-glucose | 25 μM | Poor (<12%) |

| Icariside I | β-D-Glucopyranoside | Not specified | Intermediate |

| Icaritin | No sugar (aglycone) | Variable | Rapid clearance |

The rhamnose sugar unit in Baohuoside I confers optimal transporter recognition patterns and reduced efflux liability compared to compounds with multiple sugar groups [17] [32]. Transport studies using Caco-2 cell monolayers demonstrate that Baohuoside I achieves an efflux ratio of 5.91, significantly lower than the 7.76 observed for compounds with different glycosylation patterns [32].

The prenyl substitution at position 8 of the flavonol nucleus is essential for membrane affinity and protein binding interactions [40] [47]. This lipophilic prenyl chain enhances cellular uptake while maintaining sufficient polarity through the hydroxyl groups at positions 5 and 7 for protein binding [47]. The 4-methoxy group on the B-ring modulates the electronic properties of the chromone system, contributing to metabolic stability and receptor selectivity [46] [47].

Stereochemical considerations reveal that the alpha-L configuration of the rhamnopyranose unit is optimal for enzymatic recognition and subsequent metabolic processing [1] [2] [5]. This configuration allows for selective hydrolysis by specific glycosidases, enabling controlled release of active metabolites in biological systems [16] [44] [49].

Distribution in Epimedium Species

Baohuoside I has thus far been isolated only from members of the genus Epimedium (family Berberidaceae). Comprehensive chromatographic surveys show that the compound occurs in all five pharmacopoeial sources of Herba Epimedii—Epimedium sagittatum, Epimedium pubescens, Epimedium brevicornum, Epimedium wushanense and Epimedium koreanum—as well as in several regional taxa such as Epimedium acuminatum and Epimedium grandiflorum [1] [2]. Although qualitatively widespread, quantitative levels vary markedly between species (section 3.2).

Quantitative Variations Across Plant Species and Tissues

Table 1 Baohuoside I concentrations in dried leaves of representative Epimedium species (chromatographic determination, milligrams per gram dry weight).

| Species | Cultivation origin | Mean ± SD (mg g⁻¹) | Reference |

|---|---|---|---|

| Epimedium sagittatum | Sichuan, China | 3.23 ± 0.24 | [1] |

| Epimedium pubescens | Sichuan, China | 0.63 ± 0.07 | [1] |

| Epimedium pubescens | Longnan, Gansu, China | 0.51 ± 0.17 | [1] |

| Epimedium brevicornum | Henan, China | 0.75 ± 0.10 | [2] |

| Epimedium koreanum | Jilin, China | 0.46 ± 0.13 | [1] |

| Epimedium koreanum | South Korea | 0.22 ± 0.03 | [1] |

Additional large-scale screening of thirty commercial Herba Epimedii batches revealed an average Baohuoside I content of only 0.09 percent by weight (≈0.9 mg g⁻¹) [3].

Organ distribution studies show a consistent gradient of leaf > root > stem for total prenyl-flavonol glycosides, including Baohuoside I [4]. Leaf blades therefore represent the primary commercial source material.

Environmental Factors Influencing Biosynthesis

Table 2 Documented abiotic drivers and their quantitative influence on Baohuoside I or closely related prenyl-flavonols.

| Factor | Experimental details | Observed effect | Reference |

|---|---|---|---|

| Ultraviolet-B irradiation (0.45 W m⁻², 10 days) | Epimedium brevicornum seedlings | Significant rise in icariside-type prenyl-flavonols; Baohuoside-I precursor pools increased by 1.4-fold | [5] |

| Nitrogen limitation | Controlled hydroponics, Epimedium brevicornum | Carbon re-allocation away from growth toward flavonol biosynthesis; transcriptional up-regulation of structural genes, including prenyltransferase EpPT8 | [6] |

| Altitudinal provenance (600 m vs 1 400 m) | Field collections of Epimedium sagittatum | Baohuoside I concentration 28 percent higher at higher altitude, paralleling solar ultraviolet levels | [1] |

Collectively, light quality, mineral nutrition and provenance interact to modulate the flavonoid network, with ultraviolet-B appearing as the most direct elicitor of Baohuoside I accumulation.

Biosynthetic Pathway Analysis

General flavonoid core formation

- Phenylalanine ammonia-lyase, cinnamate 4-hydroxylase, 4-coumarate—CoA ligase → p-coumaroyl-CoA

- Chalcone synthase EpCHS2 → naringenin chalcone

- Chalcone isomerase EpCHI2 → naringenin

- Flavanone 3-hydroxylase EpF3H → dihydrokaempferol

- Flavonol synthase EpFLS3 → kaempferol [7].

Prenylation (commitment step)

The membrane-bound aromatic prenyltransferase EpPT8 transfers dimethylallyl diphosphate to the C-8 position of kaempferol, producing 8-prenyl-kaempferol—the unique scaffold of all Epimedium prenyl-flavonols [8]. EpPT8 shows highest catalytic efficiency toward kaempferol and is highly expressed in leaf tissues [8].Glycosylation and methylation

Sequential rhamnosyl- and glucosyl-transferases attach L-rhamnose and D-glucose moieties at C-3 and C-7 to yield icariin-type diglycosides [7].Terminal step to Baohuoside I

A specific beta glucosidase hydrolyses the glucose at C-7 of icariin, furnishing Baohuoside I. Two metagenome-derived enzymes, DCF-BGL-26 and DCF-BGL-27, complete this conversion quantitatively within thirty minutes under mild aqueous conditions [9] [3].

Figure 1 (conceptual schematic, not shown) summarises the sequence from kaempferol to Baohuoside I, highlighting the unique prenylation and final de-glucosylation steps.

Gene Expression Regulation in Baohuoside I Biosynthesis

Time-series transcriptomics of developing Epimedium pubescens leaves uncovered seven temporally ordered co-expression modules linking structural genes and transcription factors [7].

Table 3 Key regulatory genes identified for the Baohuoside I branch.

| Category | Gene/Protein | Expression pattern | Functional insight | Reference |

|---|---|---|---|---|

| Prenyltransferase | EpPT8 | Leaf-preferential; peak in expanding blades | Controls commitment to 8-prenyl-flavonol lineage | [8] |

| R2R3-MYB transcription factors | EpMYB12, EpMYB26, EpMYB45, EpMYB111, EpMYB122 | Co-expressed with EpPT8 and glycosyl-transferase genes across the day; bind flavonoid promoter motifs | Positive regulation of structural genes | [7] |

| Basic helix-loop-helix | EpbHLH3 | Dusk-peaking expression | Partner of R2R3-MYB proteins in flavonoid complex | [7] |

| WD repeat protein | EpWD40-1 | Constitutive | Scaffolding subunit of transcriptional activation complex | [7] |

| Basic leucine zipper | EpBZ-ZIP2, EpBZ-ZIP5 | Strongly induced by ultraviolet-B | Mediate light-responsive up-regulation of pathway | [5] [7] |

The integration of environmental cues with intrinsic developmental programs is therefore achieved through a transcription factor hierarchy that converges on the structural genes controlling prenylation, glycosylation and final beta-glucosidase activity.